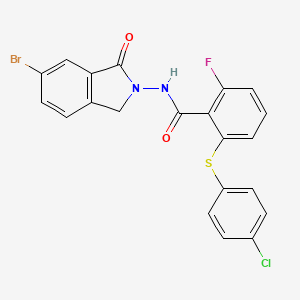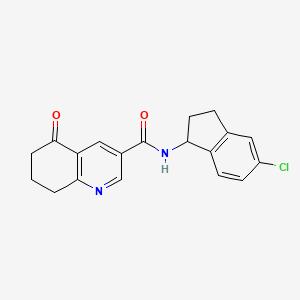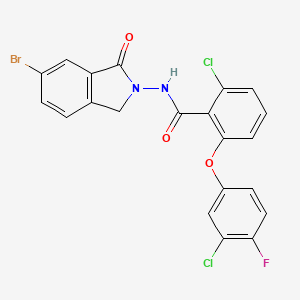
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide, also known as BCI-121, is a novel small molecule inhibitor that has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound disrupts these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit inflammation and reduce the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate the effects of this compound on other cellular processes and pathways. Finally, further research is needed to optimize the synthesis and potency of this compound for use in scientific experiments.
Méthodes De Synthèse
The synthesis of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide involves several steps, including the reaction of 5-bromo-1H-isoindole-2,3-dione with 4-chlorothiophenol, followed by the reaction of the resulting intermediate with 6-fluoro-2-nitrobenzamide. The final product is obtained after reduction of the nitro group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide has been studied extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClFN2O2S/c22-13-5-4-12-11-26(21(28)16(12)10-13)25-20(27)19-17(24)2-1-3-18(19)29-15-8-6-14(23)7-9-15/h1-10H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZBKXDDOVXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1NC(=O)C3=C(C=CC=C3SC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2,4-difluorophenyl)piperidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432775.png)
![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)

![N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432788.png)
![Methyl 4-(5-azaspiro[2.6]non-7-en-5-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7432792.png)
![3-(difluoromethylsulfonyl)-N-[2-(4-ethoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7432797.png)
![3-(difluoromethylsulfonyl)-N-[5-fluoro-2-(2-methoxy-4-methylphenoxy)phenyl]benzamide](/img/structure/B7432804.png)
![N-[1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-oxo-2H-isoquinoline-4-carboxamide](/img/structure/B7432828.png)
![4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide](/img/structure/B7432829.png)
![3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide](/img/structure/B7432833.png)
![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)

![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)